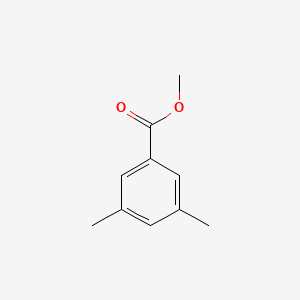

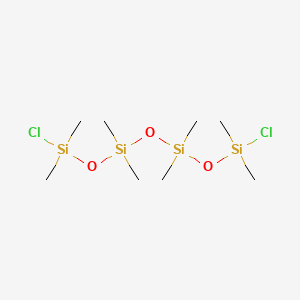

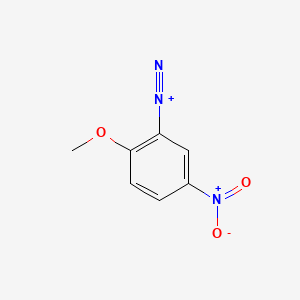

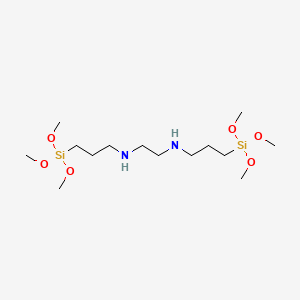

![molecular formula C8H12 B1360247 Bicyclo[3.2.1]oct-2-ene CAS No. 823-02-9](/img/structure/B1360247.png)

Bicyclo[3.2.1]oct-2-ene

Descripción general

Descripción

Bicyclo[3.2.1]oct-2-ene (BCO2E) is a bicyclic hydrocarbon with a molecular formula of C8H14. It is a colorless liquid that is insoluble in water but soluble in many organic solvents. BCO2E has been the subject of numerous scientific studies due to its potential applications in fields such as organic synthesis, drug delivery, and catalysis.

Aplicaciones Científicas De Investigación

Organometallic Chemistry and Catalysis

- Summary of the Application : Bicyclo[3.2.1]oct-2-ene is used in the synthesis of functionalized bicyclo[3.2.1]oct-2-ene and bicyclo[3.3.1]nonadiene derivatives . These derivatives are privileged scaffolds for natural products and biologically active molecules .

- Methods of Application or Experimental Procedures : The synthesis route involves a gold-catalyzed process . Unfortunately, the specific technical details or parameters of this process were not provided in the source.

- Results or Outcomes : The result of this process is the efficient and mild preparation of functionalized bicyclo[3.2.1]oct-2-ene and bicyclo[3.3.1]nonadiene derivatives .

Synthesis of Natural Products

- Summary of the Application : Bicyclo[3.2.1]oct-2-ene is used in the synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane . These natural products are synthesized by the synthetic community .

- Methods of Application or Experimental Procedures : The synthesis involves a complex process that is not detailed in the source . However, it is mentioned that the synthesis of these natural products is very difficult due to the high strain energy of the molecules .

- Results or Outcomes : A number of natural products with trans-fused bicyclo[3.3.0]octane ring systems have been made .

Synthesis of Biologically Active Compounds

- Summary of the Application : Bicyclo[3.2.1]oct-2-ene is used in the synthesis of biologically active compounds . The tricyclo[3.2.1.0 2.7]octane and bicyclo[3.2.1]octane systems are characteristic of some of these compounds .

- Methods of Application or Experimental Procedures : The synthesis route involves an intramolecular Diels-Alder reaction . Unfortunately, the specific technical details or parameters of this process were not provided in the source.

- Results or Outcomes : The result of this process is the efficient preparation of biologically active compounds .

Thermochemistry and Ion Energetics

- Summary of the Application : Bicyclo[3.2.1]oct-2-ene is studied for its thermochemical properties and ion energetics . These studies are important for understanding the stability and reactivity of the molecule .

- Methods of Application or Experimental Procedures : The methods involve various experimental and computational techniques . Unfortunately, the specific technical details or parameters of these processes were not provided in the source.

- Results or Outcomes : The results include data on reaction thermochemistry, gas phase ion energetics, IR Spectrum, and mass spectrum (electron ionization) .

Synthesis of Enantiopure Bicyclo[3.2.1]octane Systems

- Summary of the Application : Bicyclo[3.2.1]oct-2-ene is used in the synthesis of highly functionalized enantiopure bicyclo[3.2.1]octane systems . These systems are characteristic of some biologically active compounds .

- Methods of Application or Experimental Procedures : The synthesis route involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate .

- Results or Outcomes : The result of this process is the efficient preparation of enantiopure bicyclo[3.2.1]octane systems .

Direcciones Futuras

: Presset, M., Coquerel, Y., & Rodriguez, J. (2013). Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. Chemical Reviews, 113(1), 525–595. DOI: 10.1021/cr200364p : Liu, H., Ji, D.-W., Min, X.-T., Mei, Y.-K., Sun, S.-H., Zhang, G., … & Chen, Q.-A. (2023). Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Organic Letters, 25(11), 1878-1882. DOI: 10.1021/acs.orglett.3c00397 : Zhu, Y., Zheng, J., & Evans, P. A. (2023). Intramolecular Rhodium-Catalyzed [(3+2+2)] Carbocyclization Reactions with Dienylidenecyclopropanes: A Concise and Stereoselective Total Synthesis of the Sesquiterpene (+)-Zizaene. Journal of the American Chemical Society, 145(7), 3833-3838. DOI: 10.1021/jacs.2c10923

Propiedades

IUPAC Name |

bicyclo[3.2.1]oct-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHSTKKZWWSIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002599 | |

| Record name | Bicyclo[3.2.1]oct-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.2.1]oct-2-ene | |

CAS RN |

823-02-9 | |

| Record name | Bicyclo(3.2.1)oct-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.2.1]oct-2-ene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.2.1]oct-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.